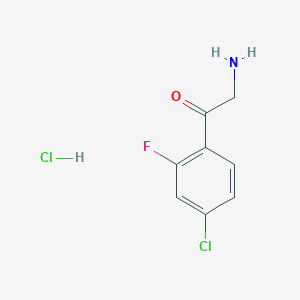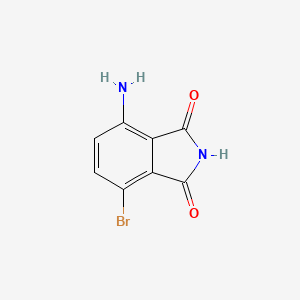amine hydrochloride CAS No. 1384430-92-5](/img/structure/B1376545.png)
[3-(3,5-Dimethoxyphenoxy)propyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride is a chemical compound with the molecular formula C12H20ClNO3 and a molecular weight of 261.75 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropylamine in the presence of a base, followed by methylation and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems.
Comparison with Similar Compounds
3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride can be compared to other similar compounds, such as:
3-(3,4-Dimethoxyphenoxy)propylamine hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
[3-(3,5-Dimethoxyphenoxy)propyl]amine hydrochloride: This compound lacks the methyl group on the amine, which may affect its reactivity and biological activity.
The uniqueness of 3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride lies in its specific substitution pattern and the presence of both methoxy and amine functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-13-5-4-6-16-12-8-10(14-2)7-11(9-12)15-3;/h7-9,13H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQYCWGABWKCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC(=CC(=C1)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-92-5 |
Source


|
| Record name | 1-Propanamine, 3-(3,5-dimethoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)



![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)



![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)



